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S-[1,1'-Biphenyl]-4-yl ethanethioate

Catalog No.
S12504078
CAS No.
19813-91-3
M.F
C14H12OS
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-[1,1'-Biphenyl]-4-yl ethanethioate

CAS Number

19813-91-3

Product Name

S-[1,1'-Biphenyl]-4-yl ethanethioate

IUPAC Name

S-(4-phenylphenyl) ethanethioate

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C14H12OS/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WAORWYCFAUQMPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C2=CC=CC=C2

S-[1,1'-Biphenyl]-4-yl ethanethioate is an organic compound characterized by its unique structure that features a biphenyl moiety attached to an ethanethioate functional group. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its molecular formula is C15_{15}H14_{14}OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

Typical for thioester compounds. Notably, it can undergo nucleophilic substitution reactions where the sulfur atom can be replaced by various nucleophiles. Additionally, it can engage in radical reactions due to the presence of the biphenyl group, which can stabilize radical intermediates.

The compound's reactivity is often explored in the context of radical trapping experiments, which help elucidate its behavior under different conditions .

Research indicates that S-[1,1'-Biphenyl]-4-yl ethanethioate exhibits biological activity that may include antimicrobial and anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit certain biological pathways or act as enzyme inhibitors. The biphenyl moiety is often linked to enhanced biological activity due to its ability to interact with various biological targets.

The synthesis of S-[1,1'-Biphenyl]-4-yl ethanethioate can be achieved through several methods:

  • Thioesterification: This method involves the reaction of a carboxylic acid derivative with a thiol in the presence of a coupling agent.
  • Radical Initiation: Utilizing radical initiators under controlled conditions allows for the formation of this compound through radical coupling reactions involving biphenyl derivatives.
  • Cross-coupling Reactions: Techniques such as Suzuki or Heck coupling have been employed to synthesize biphenyl derivatives that can subsequently be converted into thioesters.

Recent advancements in synthetic methodologies have made it easier to produce this compound efficiently and on a larger scale .

S-[1,1'-Biphenyl]-4-yl ethanethioate has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in targeting specific diseases.
  • Material Science: The compound could be used in the development of new materials or coatings due to its structural properties.

Studies focusing on the interactions of S-[1,1'-Biphenyl]-4-yl ethanethioate with various biological systems have shown promising results. For instance, its interaction with enzymes and receptors has been studied to determine its potential as a lead compound for drug discovery. The compound's ability to form stable complexes with biomolecules is particularly noteworthy, suggesting avenues for further research into its pharmacological properties .

Several compounds share structural similarities with S-[1,1'-Biphenyl]-4-yl ethanethioate. These include:

  • S-[2-Methylphenyl] ethanethioate: Similar in structure but with a methyl group on the phenyl ring.
  • S-[4-Fluorophenyl] ethanethioate: Contains a fluorine substituent that may alter its reactivity and biological activity.
  • S-[Phenyl] ethanoate: A simpler thioester that lacks the biphenyl structure but shares some reactivity characteristics.

Comparison Table

Compound NameStructure TypeUnique Features
S-[1,1'-Biphenyl]-4-yl ethanethioateBiphenyl thioesterEnhanced stability and potential biological activity
S-[2-Methylphenyl] ethanethioateMethyl-substitutedDifferent steric effects due to methyl group
S-[4-Fluorophenyl] ethanethioateFluorine-substitutedAltered electronic properties due to fluorine
S-[Phenyl] ethanoateSimple thioesterLacks biphenyl structure; simpler reactivity

The uniqueness of S-[1,1'-Biphenyl]-4-yl ethanethioate lies in its biphenyl structure which enhances its stability and potentially increases its biological activity compared to simpler thioesters. This structural feature could lead to more effective interactions within biological systems and greater utility in synthetic applications.

N→S Acyl Shift Strategies in Thioesterification

Microwave-Assisted Thioester Formation

Microwave irradiation has emerged as a tool to accelerate thioesterification, particularly for biphenyl systems. While direct microwave applications for S-[1,1'-biphenyl]-4-yl ethanethioate remain underexplored, thermal methods provide foundational insights. For instance, Grignard-mediated thioesterification of methyl 4-methoxybenzoate with 1-dodecanethiol in tetrahydrofuran (THF) at 40°C achieves 94% yield within 4 hours. This suggests that microwave-assisted protocols could further reduce reaction times while maintaining selectivity, especially given the sensitivity of sulfur nucleophiles to prolonged heating. Key parameters such as dielectric heating effects on thiolate intermediates warrant investigation to minimize side reactions like overoxidation or Claisen condensation.

Solvent Systems for Selective Biphenyl Thioesterification

Solvent polarity profoundly influences regioselectivity in biphenyl thioester synthesis. Toluene, employed in palladium-catalyzed C–S cross-coupling, facilitates the formation of biaryl thioethers with 74–99% yields. In contrast, acetonitrile (MeCN) proves optimal for subsequent oxidation-cyclization steps, preventing sulfone byproducts during the synthesis of dibenzothiophenium salts. THF, utilized in Grignard-based thioesterification, enhances nucleophilicity of in situ-generated thiolates, enabling efficient acyl transfer even at −15°C for aliphatic esters. A comparative analysis reveals that nonpolar solvents favor coupling efficiency, while polar aprotic solvents stabilize sulfoxide intermediates critical for cyclization.

Table 1: Solvent Impact on Thioesterification Yields

SolventReaction StepYield (%)Reference
TolueneC–S Cross-Coupling74–99
THFGrignard Thioesterification94
MeCNSulfoxide Cyclization97

Decarbonylative Cross-Coupling Approaches

Palladium-Catalyzed Thioetherification Mechanisms

Palladium catalysis enables direct coupling of biphenyl thioacetates with aryl halides. Using Pd₂(dba)₃ (5 mol%) and DPEphos (10 mol%) in toluene, researchers achieved one-pot deprotection and cross-coupling of S-[1,1'-biphenyl]-4-yl ethanethioate precursors at 110°C. The mechanism proceeds via oxidative addition of the aryl halide to Pd⁰, followed by thiolate coordination and reductive elimination to form the C–S bond. Notably, electron-deficient aryl halides exhibit faster kinetics due to enhanced oxidative addition rates. This method circumvents traditional thiourea or thiol drawbacks, such as odor and instability, by employing air-stable thioacetate precursors.

Carboxylic Acid Activation Without External Bases

Base-free activation strategies leverage in situ-generated magnesium thiolates for direct thioesterification. Treating methyl esters with PrMgCl and thiols in THF at 40°C achieves near-quantitative yields without exogenous bases. The Grignard reagent simultaneously deprotonates the thiol and activates the ester carbonyl via nucleophilic attack, forming a tetrahedral intermediate that collapses to release methanol and generate the thioester. This approach avoids side reactions associated with strong bases, such as ester hydrolysis or enolate formation, particularly in sterically hindered substrates like tert-butyl esters.

Table 2: Base-Free Thioesterification of Challenging Substrates

SubstrateConditionsYield (%)Reference
Tert-Butyl EsterPrMgCl, THF, 40°C91
Boc-l-AlaninePrMgCl, −15°C63
Nicotinate EsterPrMgCl, RT90

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

228.06088618 g/mol

Monoisotopic Mass

228.06088618 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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